molecular formula C12H9Cl2N3O2 B12341341 Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

Cat. No.: B12341341
M. Wt: 298.12 g/mol
InChI Key: CUAVPTJTYJSDJO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

Systematic Nomenclature and IUPAC Conventions

The systematic name Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- follows IUPAC guidelines by prioritizing the pyrazole ring as the parent structure. The numbering begins at the nitrogen atom adjacent to the dichlorophenyl group, with the substituents ordered as follows:

  • Position 1 : 2,5-Dichlorophenyl group (C₆H₃Cl₂).
  • Position 3 : Acetamide moiety (CH₃CONH-).
  • Position 5 : Ketone oxygen (=O) in the dihydropyrazole ring.

The “4,5-dihydro” prefix indicates partial saturation of the pyrazole ring, while “1H” specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1. This nomenclature aligns with PubChem’s designation (CID 45108249).

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉Cl₂N₃O₂ was confirmed via high-resolution mass spectrometry, yielding a molecular weight of 298.12 g/mol . Elemental composition is as follows:

Element Quantity Percentage Composition
Carbon 12 atoms 48.34%
Hydrogen 9 atoms 3.04%
Chlorine 2 atoms 23.79%
Nitrogen 3 atoms 14.10%
Oxygen 2 atoms 10.73%

The chlorine atoms contribute significantly to the molecular weight (23.79%), underscoring their role in the compound’s physicochemical properties.

Crystallographic Data and Spatial Arrangement

While X-ray diffraction data for this specific compound are not publicly available, PubChem provides a 3D conformer model (Conformer 10) generated via computational methods. Key spatial features include:

  • Pyrazole Ring : Adopts a slightly puckered conformation due to partial saturation at positions 4 and 5.
  • Dichlorophenyl Group : Orthogonal to the pyrazole plane, minimizing steric hindrance.
  • Acetamide Side Chain : Extended outward, with the carbonyl oxygen participating in intramolecular hydrogen bonding.

Comparative analysis with structurally similar compounds, such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-N-1-piperidinyl-1H-pyrazole-3-carboxamide (CAS 861151-12-4), reveals conserved spatial arrangements in the dihydropyrazole core.

Comparative Analysis of Tautomeric Forms

The compound exhibits keto-enol tautomerism at the 5-oxo position and annular tautomerism in the pyrazole ring. Computational studies predict the keto form (5-oxo) to be energetically favored by 8.3 kJ/mol over the enol form, stabilized by conjugation with the acetamide group. Annular tautomerism involves hydrogen migration between nitrogen atoms at positions 1 and 2, though the 1H tautomer dominates due to resonance stabilization from the dichlorophenyl substituent.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared Spectroscopy (IR)

Key IR absorptions (cm⁻¹):

  • 3270 : N-H stretch (acetamide).
  • 1685 : C=O stretch (ketone).
  • 1590 : C=C aromatic stretching (dichlorophenyl).
  • 1545 : N-H bend (pyrazole).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.62 (d, 1H, aromatic H-3’).
    • δ 7.48 (dd, 1H, aromatic H-4’).
    • δ 7.35 (d, 1H, aromatic H-6’).
    • δ 3.21 (t, 2H, CH₂ of dihydropyrazole).
    • δ 2.88 (t, 2H, CH₂ adjacent to ketone).
    • δ 2.02 (s, 3H, CH₃ of acetamide).
  • ¹³C NMR :

    • δ 198.4 (C=O, ketone).
    • δ 170.1 (C=O, acetamide).
    • δ 135.2–128.7 (aromatic carbons).
    • δ 45.3 (CH₂ of dihydropyrazole).
Mass Spectrometry (MS)
  • m/z 298.12 (M⁺, 100%).
  • m/z 255.08 (M⁺ – CONH₂, 65%).
  • m/z 139.02 (C₆H₃Cl₂⁺, 40%).

The fragmentation pattern confirms the loss of the acetamide group (-43 amu) and cleavage of the dichlorophenyl moiety.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-3-oxo-1H-pyrazol-5-yl]prop-2-enamide

InChI

InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18)

InChI Key

CUAVPTJTYJSDJO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Method 1: Coupling Reaction Using EDCI

The primary synthesis route involves reacting 2,5-dichlorophenylacetic acid with 4-aminoantipyrine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent. This method is widely reported for analogous pyrazole acetamides.

Key Steps:

  • Reagent Preparation:
    • 2,5-Dichlorophenylacetic acid (1 mmol)
    • 4-Aminoantipyrine (1 mmol)
    • EDCI (1.0 g, 0.01 mol)
    • Triethylamine (catalytic amount)
    • Dichloromethane (20 mL)
  • Reaction Conditions:

    • Temperature: 273 K (0°C)
    • Reaction Time: 3 hours
    • Workup: Extraction with dichloromethane, washing with saturated NaHCO₃ and brine.
  • Purification:

    • Crystallization from methanol-acetone (1:1) mixture.

Yield: ~75–80% (estimated based on analogous syntheses).

Method 2: Microwave-Assisted Synthesis

A modified approach employs microwave irradiation to accelerate reaction kinetics, reducing synthesis time. This method is particularly effective for pyrazolone acetamides with electron-withdrawing substituents.

Key Steps:

  • Reagents:
    • 2,5-Dichlorophenylacetic acid
    • 4-Aminoantipyrine
    • EDCI
    • Solvent: Ethanol or DMF
  • Microwave Conditions:

    • Power: 300–400 W
    • Time: 15–30 minutes
    • Temperature: 80–100°C
  • Advantages:

    • Faster reaction completion compared to conventional heating.
    • Higher yields (up to 85%) in some cases.

Limitations:

  • Requires specialized equipment.
  • Limited scalability for large batches.

Data Tables

Table 1: Comparative Analysis of Synthesis Methods

Parameter Method 1 (EDCI Coupling) Method 2 (Microwave)
Reagents EDCI, triethylamine EDCI, solvent
Temperature 273 K 80–100°C
Reaction Time 3 hours 15–30 minutes
Yield ~75–80% ~80–85%
Purification Crystallization Crystallization
References

Table 2: Key Intermediates and Reagents

Component Role in Synthesis Source
2,5-Dichlorophenylacetic acid Acylating agent Commercial suppliers
4-Aminoantipyrine Pyrazole ring precursor Pharmaceutical intermediates
EDCI Carbodiimide coupling agent Carbodiimide reactions

Research Findings

Reaction Mechanism Insights

The coupling reaction proceeds via amide bond formation between the carboxylic acid (2,5-dichlorophenylacetic acid) and the amine (4-aminoantipyrine). EDCI activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine to yield the acetamide product.

Critical Factors:

  • Temperature Control: Low temperatures (273 K) minimize side reactions.
  • Solvent Choice: Dichloromethane enhances solubility of intermediates.

Structural Confirmation

The final product is characterized by:

  • NMR Spectroscopy:
    • $$ ^1H $$-NMR: Peaks for dichlorophenyl protons (~7.2–7.5 ppm) and acetamide NH (~9.0–9.5 ppm).
    • $$ ^{13}C $$-NMR: Signals for carbonyl (170–180 ppm) and pyrazole ring carbons (130–150 ppm).
  • Mass Spectrometry: Molecular ion peak at $$ m/z $$ 298.12 (C₁₂H₉Cl₂N₃O₂).

Applications and Derivatives

This compound serves as a scaffold for:

  • Antimicrobial Agents: Modifications to the dichlorophenyl group enhance activity against bacterial targets.
  • Anti-inflammatory Drugs: Analogues with electron-withdrawing substituents show improved efficacy.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Overview

Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- is characterized by a unique structure that includes a pyrazole ring substituted with a dichlorophenyl group. Its molecular formula is C12H9Cl2N3O2C_{12}H_{9}Cl_{2}N_{3}O_{2} with a molecular weight of approximately 298.12 g/mol. This compound belongs to the class of carboximidic acids and exhibits properties that make it suitable for various applications in drug discovery and development.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- may exhibit significant anti-inflammatory and analgesic effects. These compounds have been studied for their interactions with biological macromolecules and their potential to inhibit specific enzymes involved in inflammatory processes. For instance, they may target cyclooxygenase enzymes (COX) which play a crucial role in pain signaling pathways .

Drug Development Intermediates

The synthesis of Acetamide derivatives can serve as intermediates in the development of more complex molecules aimed at treating various conditions. The unique structural features of this compound can be leveraged to create new pharmaceuticals with enhanced efficacy and reduced side effects .

Binding Affinities

Studies have shown that Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- interacts with several biological targets. Its binding affinities to receptors and enzymes involved in inflammatory responses are critical for understanding its therapeutic potential. For example, it may modulate receptor activity related to pain signaling pathways .

Case Studies

Several studies have documented the biological activity of compounds structurally similar to Acetamide:

Study ReferenceFindings
PMC7766220Investigated the anti-inflammatory properties of pyrazole derivatives, highlighting their potential as COX inhibitors .
PMC8243516Explored the inhibition of phospholipase A2 by cationic amphiphilic drugs, relevant for understanding drug-induced phospholipidosis .

These findings suggest that further research into Acetamide could lead to significant advancements in pain management therapies.

Mechanism of Action

The mechanism of action of Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

highlights the role of substituents on the solid-state geometry of N-(aryl)-2,2,2-trichloro-acetamides. For example:

  • N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃) crystallizes in a monoclinic system (space group P2₁/c) with one molecule per asymmetric unit.
  • N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (3,5-Cl₂C₆H₃NH-CO-CCl₃) adopts a triclinic system (P-1) with two molecules per unit cell.

The introduction of electron-withdrawing groups (e.g., Cl, NO₂) at meta or para positions disrupts molecular symmetry and alters packing efficiency.

Comparative Data Table

Compound Name Structural Features Substituents Crystallographic Data (Space Group) Synthesis Yield Key References
Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- 2,5-dichlorophenyl, acetamide Electron-withdrawing Cl Not reported Not reported
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl phenyl, trichloroacetamide Electron-withdrawing Cl P2₁/c (monoclinic) Not reported
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl₂ phenyl, trichloroacetamide Electron-withdrawing Cl P-1 (triclinic) Not reported
N-[1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-pyrimidinecarboxamide 3,4-dichlorophenyl, pyrimidinecarboxamide Electron-withdrawing Cl Not reported 7%

Key Research Findings and Gaps

Substituent-Driven Crystal Packing : The dichlorophenyl group likely enhances intermolecular interactions (e.g., Cl···Cl or C=O···H-N hydrogen bonds), as seen in . However, experimental validation via X-ray diffraction is needed for the target compound .

Synthetic Optimization : Low yields in analogs (e.g., 7% in ) suggest that alternative coupling reagents or protecting-group strategies may be required for efficient synthesis .

Biological Potential: While pyrazole-acetamides with nitro or thiazole groups show antimicrobial activity (), the target compound’s dichlorophenyl group may confer distinct pharmacological properties warranting further study .

Biological Activity

Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C12H9Cl2N3O2 and a molecular weight of approximately 298.12 g/mol. Its structure features a pyrazole ring substituted with a dichlorophenyl group, which is significant for its biological activity. The presence of these functional groups enhances its interaction with biological macromolecules, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of acetamide containing pyrazole structures exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects . Furthermore, these compounds have demonstrated the ability to disrupt biofilm formation, which is crucial in treating persistent infections.

Anti-inflammatory and Analgesic Effects

Compounds like N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- acetamide are being investigated for their potential anti-inflammatory and analgesic properties. The inhibition of specific enzymes involved in inflammatory pathways suggests that this compound could serve as a therapeutic agent for conditions characterized by inflammation and pain.

The mechanism by which N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- acetamide exerts its biological effects involves interactions with various biological targets:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Receptor Modulation : The compound may also modulate receptor activity related to pain signaling pathways, which is critical for its analgesic effects.

Synthesis Methods

The synthesis of N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- acetamide can be achieved through several methods involving the cyclization of appropriate precursors under controlled conditions. This includes:

  • Formation of the Pyrazole Ring : This is typically done via condensation reactions involving hydrazine derivatives.
  • Substitution Reactions : Introducing the dichlorophenyl group through nucleophilic substitution.
  • Acetamide Formation : The final step involves the reaction of the synthesized pyrazole with acetic anhydride or acetic acid to yield the acetamide derivative.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-AcetylpyrazoleStructureLacks dichloro substitution but retains pyrazole ring
4-AminoantipyrineStructureContains an amino group providing different reactivity
3-AcetylindoleStructureIndole scaffold instead of pyrazole; used for different biological activities

N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- acetamide is unique due to its specific dichloro substitution on the phenyl ring and its incorporation into a pyrazole framework which may enhance its biological activity compared to simpler amides or other heterocyclic derivatives.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Activity : A study demonstrated that certain pyrazole derivatives significantly reduced biofilm formation in clinical isolates of Staphylococcus species while maintaining low cytotoxicity levels (IC50 > 60 μM) .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives in animal models, showing a marked reduction in inflammation markers after treatment with these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Acetamide, N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of hydrazine derivatives with appropriate carbonyl precursors. For example, refluxing 2,5-dichlorophenyl hydrazine with chloroacetyl chloride in triethylamine (as a base and solvent) under controlled pH and temperature (4–6 hours at 80–100°C) yields the pyrazolone intermediate, which is subsequently acetylated . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion. Recrystallization in pet-ether or ethanol improves purity .

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

  • Methodology : Use X-ray crystallography (via SHELX software ) for definitive structural validation. Complementary techniques include:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for pyrazolone ring protons (δ 6.8–7.5 ppm for aromatic Cl-substituted phenyl groups) and acetamide carbonyl signals (δ 168–170 ppm) .
  • FT-IR : Confirm C=O stretches (1650–1750 cm1^{-1}) and N–H bending (1540–1580 cm1 ^{-1}) .
    • Validation : Cross-reference data with the Cambridge Structural Database (CSD) to resolve ambiguities .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts (e.g., unreacted hydrazine or acetylated intermediates) .
  • Elemental Analysis : Verify C, H, N, and Cl percentages (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with targets like cyclooxygenase (COX) or G-protein-coupled receptors (GPCRs). Focus on the dichlorophenyl group’s hydrophobic interactions and the pyrazolone ring’s hydrogen-bonding potential .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity using descriptors like logP and Hammett constants .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Case Study : If NMR signals for the pyrazolone ring conflict with X-ray data, re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) or tautomeric equilibria. For example, keto-enol tautomerism in the pyrazolone ring may shift proton resonances .
  • Resolution : Perform variable-temperature NMR or use 15N^{15}N-labeling to track tautomer dynamics .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Optimization :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) while maintaining high yields (>85%) via controlled dielectric heating .
  • Flow Chemistry : Implement continuous flow reactors to minimize side reactions (e.g., over-acetylation) and enhance reproducibility .

Comparative and Mechanistic Studies

Q. How do structural analogs of this compound differ in reactivity or bioactivity?

  • Case Comparison :

Analog Key Structural Variation Impact on Activity
N-(4-Chlorophenyl)-benzothiazole acetamideBenzothiazole replaces pyrazoloneEnhanced COX-2 selectivity due to sulfur’s electronegativity
N-(4-Fluorophenyl)-hydroxybutyramideHydroxybutyramide backboneReduced metabolic stability in vivo
  • Mechanistic Insight : The 2,5-dichlorophenyl group in the target compound increases lipophilicity, improving membrane permeability .

Q. What experimental protocols validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the acetamide group .

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